molecular formula C13H10N2OS B10910625 2-(3-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

2-(3-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B10910625
M. Wt: 242.30 g/mol
InChI Key: XYJLEYXRKWRJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzoic acid hydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(3-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

  • 2-Phenyl-5-(thiophen-2-yl)-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
  • 2-(3-Methylphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

Comparison: Compared to similar compounds, 2-(3-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole exhibits unique properties due to the presence of both the methylphenyl and thiophenyl groups. These structural features contribute to its distinct electronic and steric characteristics, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

2-(3-methylphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C13H10N2OS/c1-9-4-2-5-10(8-9)12-14-15-13(16-12)11-6-3-7-17-11/h2-8H,1H3

InChI Key

XYJLEYXRKWRJIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CS3

Origin of Product

United States

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